molecular formula C31H38N6O4 B1249891 (2S)-N-[(4aS,5R)-1,3-dioxo-2-(phenylmethyl)-4,4a,5,6,7,8-hexahydropyrido[2,1-f]pyrimidin-5-yl]-2-(tert-butylcarbamoylamino)-3-(1H-indol-3-yl)propanamide

(2S)-N-[(4aS,5R)-1,3-dioxo-2-(phenylmethyl)-4,4a,5,6,7,8-hexahydropyrido[2,1-f]pyrimidin-5-yl]-2-(tert-butylcarbamoylamino)-3-(1H-indol-3-yl)propanamide

Cat. No.: B1249891
M. Wt: 558.7 g/mol
InChI Key: JQMXXJDAKTTXOB-ZNZIZOMTSA-N
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Description

IQM-97423 is a synthetic organic compound that has garnered significant attention in the field of pharmacology due to its potent and selective antagonistic properties on cholecystokinin receptors. This compound has shown promising results in experimental models, particularly in the treatment of acute pancreatitis .

Preparation Methods

The synthesis of IQM-97423 involves a series of chemical reactions that result in the formation of a pyridopyrimidine derivative. The synthetic route typically includes the following steps:

    Formation of the pyridopyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure.

    Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial production methods for IQM-97423 would likely involve scaling up these synthetic routes while ensuring consistency and quality control.

Chemical Reactions Analysis

IQM-97423 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

IQM-97423 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of cholecystokinin receptor antagonists.

    Biology: Researchers use IQM-97423 to investigate the role of cholecystokinin receptors in various biological processes.

    Medicine: The compound has shown potential in the treatment of acute pancreatitis and other digestive system disorders.

    Industry: IQM-97423 can be used in the development of new pharmaceuticals targeting cholecystokinin receptors.

Mechanism of Action

IQM-97423 exerts its effects by selectively antagonizing cholecystokinin receptors, particularly the cholecystokinin 1 receptor. This antagonism prevents the binding of cholecystokinin, a digestive hormone, to its receptor, thereby inhibiting its physiological effects. The molecular targets involved include the cholecystokinin receptors on pancreatic acini, which play a crucial role in the secretion of digestive enzymes .

Comparison with Similar Compounds

IQM-97423 is unique in its high selectivity and potency as a cholecystokinin 1 receptor antagonist. Similar compounds include:

    Devazepide: Another cholecystokinin 1 receptor antagonist with similar potency but different chemical structure.

    Lorglumide: A less potent cholecystokinin 1 receptor antagonist compared to IQM-97423.

The uniqueness of IQM-97423 lies in its higher affinity for cholecystokinin 1 receptors and its ability to prevent the cerulein-induced increase in plasma pancreatic enzymes and pancreas weight with a potency similar to devazepide .

Properties

Molecular Formula

C31H38N6O4

Molecular Weight

558.7 g/mol

IUPAC Name

(2S)-N-[(4aS,5R)-2-benzyl-1,3-dioxo-4,4a,5,6,7,8-hexahydropyrido[1,2-c]pyrimidin-5-yl]-2-(tert-butylcarbamoylamino)-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C31H38N6O4/c1-31(2,3)35-29(40)34-25(16-21-18-32-23-13-8-7-12-22(21)23)28(39)33-24-14-9-15-36-26(24)17-27(38)37(30(36)41)19-20-10-5-4-6-11-20/h4-8,10-13,18,24-26,32H,9,14-17,19H2,1-3H3,(H,33,39)(H2,34,35,40)/t24-,25+,26+/m1/s1

InChI Key

JQMXXJDAKTTXOB-ZNZIZOMTSA-N

Isomeric SMILES

CC(C)(C)NC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]3CCCN4[C@H]3CC(=O)N(C4=O)CC5=CC=CC=C5

Canonical SMILES

CC(C)(C)NC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCN4C3CC(=O)N(C4=O)CC5=CC=CC=C5

Synonyms

(4aS,5R)-2-benzyl-5-(tert-butylaminocarbonyl-tryptophyl)amino-1,3-dioxoperhydropyrido-(1,2-c)pyrimidine
IQM-97,423
IQM97423

Origin of Product

United States

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